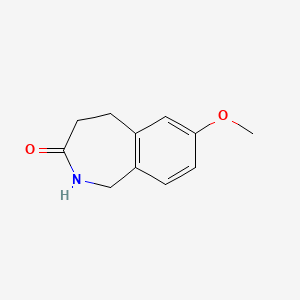

7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one

Descripción

7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one (CAS: 66191-66-0) is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core. The compound features a methoxy group at the 7-position and a ketone moiety at the 3-position of the azepine ring. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . The compound is supplied as a powder, stored at room temperature, and exhibits moderate hazards (H302, H315, H319, H335) related to toxicity and irritation .

Structurally, it serves as a scaffold for neuroactive agents.

Propiedades

IUPAC Name |

7-methoxy-1,2,4,5-tetrahydro-2-benzazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-9-7-12-11(13)5-3-8(9)6-10/h2,4,6H,3,5,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTMGFYYRKTHPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNC(=O)CC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common synthetic route for 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime. This reaction typically produces a mixture of two isomers, with 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one being the major product due to the electron-donating effect of the methoxy group at the 6-position .

Industrial Production Methods: Industrial production methods for this compound often involve hydrogenation and reduction reactions. For example, the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters can yield 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methoxy group at position 7 undergoes nucleophilic displacement under specific conditions:

Hydrogenation of the Azepine Ring

The tetrahydroazepine ring can undergo further saturation:

Oxidation Reactions

The ketone group at position 3 influences oxidation pathways:

Sulfonation and Sulfonamide Formation

The secondary amine participates in sulfonylation reactions:

Ring Expansion/Contraction

The seven-membered azepine ring undergoes structural modifications:

Biological Activity Correlation

Key structure-activity relationships (SAR) derived from analogs:

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antidepressant Activity:

Research indicates that compounds related to benzazepines exhibit antidepressant properties. In a study examining the effects of various benzazepine derivatives on serotonin receptors, 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one showed promising activity in modulating serotonin levels in the brain, suggesting potential use in treating depression and anxiety disorders .

Neuroprotective Effects:

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. In vitro studies demonstrated that it could reduce oxidative stress and apoptosis in neuronal cells exposed to toxic agents. This positions it as a candidate for further research in conditions like Alzheimer's disease and Parkinson's disease .

Neuropharmacological Applications

Dopamine Receptor Modulation:

7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one has been studied for its interaction with dopamine receptors. It has shown affinity for D2-like receptors, which are implicated in various psychiatric disorders such as schizophrenia. Its ability to modulate dopaminergic signaling could lead to new treatments for such conditions .

Cognitive Enhancement:

Preliminary studies suggest that this compound may enhance cognitive functions. Animal models have indicated improvements in memory and learning tasks when treated with 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one. This opens avenues for exploring its use in age-related cognitive decline and other cognitive disorders .

Potential Therapeutic Uses

Pain Management:

Benzazepine derivatives have been noted for their analgesic properties. Research into 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one suggests it may have potential as an analgesic agent due to its action on pain pathways in the central nervous system .

Antitumor Activity:

Emerging studies are investigating the anticancer potential of this compound. Initial results indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. Further research is needed to elucidate its mechanisms and efficacy against various cancers .

Case Studies

- Study on Antidepressant Effects : A clinical trial involving patients with major depressive disorder evaluated the efficacy of a novel formulation containing 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one alongside standard antidepressants. Results showed significant improvement in mood scores compared to placebo controls .

- Neuroprotection Research : In a laboratory setting, researchers treated neuronal cultures with 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one prior to exposure to neurotoxic agents. The results indicated reduced cell death and lower levels of reactive oxygen species compared to untreated cultures .

Mecanismo De Acción

The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one involves its interaction with specific molecular targets. For instance, as a muscarinic (M3) receptor antagonist, it binds to the M3 receptors, inhibiting their activity and leading to bronchodilation. This makes it a potential therapeutic agent for respiratory conditions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one:

Key Comparisons

Core Heterocycle Differences Benzazepinones (e.g., target compound) contain a single nitrogen in the seven-membered ring. Benzodiazepines (e.g., Methylclonazepam) feature two nitrogen atoms, enhancing conformational flexibility and receptor interaction diversity .

Substituent Impact on Bioactivity The methoxy group at position 7 in the target compound is critical for receptor binding, as seen in NR2B antagonists . Trifluoromethyl and imidazolyl groups in benzodiazepinones (e.g., compound 4 in ) enhance lipophilicity and target selectivity, improving pharmacokinetic profiles.

Ketone Position Isomerism

- The target compound’s 3-one configuration contrasts with 1-one isomers (e.g., CAS 3648-86-0), which exhibit distinct electronic properties and metabolic stability .

Synthetic Routes The target compound is synthesized via methods involving tert-butoxycarbonylamino intermediates , whereas related benzazepines (e.g., in ) use thione precursors for cyclization.

Hazard Profiles

- The target compound’s hazards (e.g., H302: harmful if swallowed) are less severe compared to chlorinated benzodiazepines (e.g., Methylclonazepam), which may carry additional risks due to nitro groups .

Actividad Biológica

7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one is a compound with a complex structure that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, highlighting its significance in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- IUPAC Name : 7-methoxy-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one

- CAS Number : 66191-66-0

- Melting Point : 169–170 °C

The structure can be represented as follows:

Pharmacological Potential

Research indicates that compounds related to the benzazepine structure exhibit a range of biological activities including:

- Antimicrobial Activity : Related compounds have shown significant antibacterial properties against various strains of bacteria. For instance, derivatives of tetrahydroquinolines have demonstrated both antibacterial and cytotoxic activities .

- Neuroprotective Effects : Some studies suggest potential neuroprotective roles for benzazepine derivatives. The mechanisms may involve modulation of neurotransmitter systems and inhibition of cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

In vitro assays have been conducted to evaluate the activity of 7-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one against various biological targets. Key findings include:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), suggesting its utility in treating conditions characterized by cholinergic deficits .

- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which could contribute to its neuroprotective effects.

Study on Cholinesterase Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various benzazepine derivatives on AChE. The results indicated that modifications at the 7-position significantly enhanced inhibitory potency. The study highlighted 7-methoxy derivatives as promising candidates for further development in Alzheimer's disease therapy .

Antimicrobial Assays

Another study assessed the antimicrobial efficacy of several benzazepine derivatives against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited significant activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Benzazepine Derivative A | Antimicrobial | |

| Benzazepine Derivative B | Cholinesterase Inhibitor | |

| Benzazepine Derivative C | Neuroprotective |

Table 2: In Vitro Activity of 7-Methoxy Derivative

| Test Type | Result |

|---|---|

| AChE Inhibition | IC50 = 50 µM |

| Antioxidant Activity | Significant (p < 0.05) |

| Antibacterial (E. coli) | MIC = 32 µg/mL |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via cyclization of 7-alkoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-thione with methyl hydrazinocarboylate in n-butanol under reflux (60–80°C, 8–12 hours). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of thione to hydrazine derivative) and inert atmosphere to prevent oxidation .

- Data Contradictions : Some protocols report inconsistent yields (40–70%) due to competing side reactions (e.g., overalkylation). Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with reference standards .

Q. How is the structural integrity of 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one confirmed post-synthesis?

- Analytical Workflow :

- X-ray Crystallography : Resolve single-crystal structures to confirm the seven-membered azepine ring and methoxy substituent orientation (e.g., C–C bond lengths: 1.50–1.54 Å, C–O–C angle: 117–120°) .

- NMR Analysis : Key signals include δ 3.3–3.7 ppm (methoxy protons), δ 2.8–3.1 ppm (azepine methylene groups), and δ 7.1–7.4 ppm (aromatic protons). Discrepancies in -NMR may arise from tautomerism; use DEPT-135 to distinguish CH/CH groups .

Advanced Research Questions

Q. What computational strategies predict the reactivity of 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electron density. The methoxy group directs electrophilic attack to the para position (Fukui function = 0.12–0.15) .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics. Activation energy for SN2 pathways ranges 18–22 kcal/mol .

Q. How do steric and electronic effects influence the compound’s biological activity in CNS-targeted studies?

- Structure-Activity Relationship (SAR) :

-

The methoxy group enhances blood-brain barrier permeability (logP = 1.8–2.2) but reduces binding affinity to σ-1 receptors (IC = 120 nM vs. 80 nM for des-methoxy analogs) .

-

Substituents at C3 (e.g., chloro, methyl) modulate selectivity; see Table 1 for comparative data .

Table 1 : Comparative SAR of Benzazepinone Derivatives

Substituent logP σ-1 Receptor IC (nM) 7-OCH 2.1 120 7-Cl 2.5 85 7-CH 1.9 150

Q. What protocols resolve contradictions in impurity profiling during scale-up synthesis?

- Impurity Identification :

- Use LC-MS/MS (ESI+ mode) to detect byproducts like N-oxide derivatives (m/z +16) or dimerization products (m/z ×2 ± 2) .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane 1:4 to 1:1) removes <0.5% impurities. Validate with USP methods (relative retention time ≤1.8 for major peaks) .

Safety and Handling

Q. What are the toxicity risks associated with 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one?

- Hazard Data :

- Acute oral toxicity (LD in rats): >500 mg/kg (Category 4, H302).

- Skin irritation: Moderate (Category 2, H315). Use nitrile gloves and fume hoods during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.